tert-Butyl [1,4'-bipiperidin]-3-ylcarbamate tert-Butyl [1,4'-bipiperidin]-3-ylcarbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18783714
InChI: InChI=1S/C15H29N3O2/c1-15(2,3)20-14(19)17-12-5-4-10-18(11-12)13-6-8-16-9-7-13/h12-13,16H,4-11H2,1-3H3,(H,17,19)
SMILES:
Molecular Formula: C15H29N3O2
Molecular Weight: 283.41 g/mol

tert-Butyl [1,4'-bipiperidin]-3-ylcarbamate

CAS No.:

Cat. No.: VC18783714

Molecular Formula: C15H29N3O2

Molecular Weight: 283.41 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl [1,4'-bipiperidin]-3-ylcarbamate -

Specification

Molecular Formula C15H29N3O2
Molecular Weight 283.41 g/mol
IUPAC Name tert-butyl N-(1-piperidin-4-ylpiperidin-3-yl)carbamate
Standard InChI InChI=1S/C15H29N3O2/c1-15(2,3)20-14(19)17-12-5-4-10-18(11-12)13-6-8-16-9-7-13/h12-13,16H,4-11H2,1-3H3,(H,17,19)
Standard InChI Key XEWWLMCXBOZEOK-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1CCCN(C1)C2CCNCC2

Introduction

Chemical Identity and Structural Properties

tert-Butyl [1,4'-bipiperidin]-3-ylcarbamate (IUPAC name: tert-butyl N-(1-piperidin-4-ylpiperidin-3-yl)carbamate) is a bicyclic amine derivative with a molecular formula of C₁₅H₂₉N₃O₂ and a molecular weight of 283.41 g/mol. Its structure comprises two piperidine rings connected at the 1- and 4'-positions, with a carbamate group (-OC(=O)NH-) attached to the third carbon of the bipiperidine scaffold. The tert-butyl group enhances steric bulk, influencing the compound’s solubility and reactivity.

Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₅H₂₉N₃O₂
Molecular Weight283.41 g/mol
Canonical SMILESCC(C)(C)OC(=O)NC1CCCN(C1)C2CCNCC2
InChI KeyXEWWLMCXBOZEOK-UHFFFAOYSA-N
PubChem CID132891872
LogP (Predicted)1.37
Topological Polar Surface Area81.29 Ų

The compound’s LogP value of 1.37 indicates moderate lipophilicity, suggesting balanced membrane permeability and solubility. Its topological polar surface area (81.29 Ų) further supports potential blood-brain barrier penetration, a trait valuable for central nervous system-targeted therapeutics.

Synthesis and Optimization Strategies

The synthesis of tert-Butyl [1,4'-bipiperidin]-3-ylcarbamate typically involves a two-step protocol: (1) preparation of the bipiperidine core and (2) carbamate functionalization.

Step 1: Formation of the Bipiperidine Core

The bipiperidine scaffold is synthesized via reductive amination or nucleophilic substitution between piperidine derivatives. For instance, 1,4'-bipiperidine can be generated by coupling piperidine-4-amine with a suitably protected piperidine electrophile.

Step 2: Carbamate Installation

The tert-butyl carbamate group is introduced through reaction with tert-butyl chloroformate (Boc₂O) under basic conditions. This step often employs continuous flow reactors to enhance yield and scalability. A representative reaction is:

1,4’-Bipiperidine+Boc2OBasetert-Butyl [1,4’-bipiperidin]-3-ylcarbamate\text{1,4'-Bipiperidine} + \text{Boc}_2\text{O} \xrightarrow{\text{Base}} \text{tert-Butyl [1,4'-bipiperidin]-3-ylcarbamate}

Optimization Parameters

ParameterOptimal ConditionYield
SolventDichloromethane85–90%
Temperature0–25°C
CatalystTriethylamine
Reaction Time1–3 hours

Continuous flow systems improve mixing efficiency and reduce side reactions, making them preferable for industrial-scale production.

Applications in Medicinal Chemistry

While direct biological data for tert-Butyl [1,4'-bipiperidin]-3-ylcarbamate are sparse, its structural features align with pharmacophores of known bioactive compounds.

Neurological Agents

Bipiperidine derivatives exhibit affinity for dopamine and serotonin receptors, implicating their utility in treating schizophrenia and depression. The tert-butyl group may modulate pharmacokinetics by delaying metabolic degradation.

Immunomodulators

Analogous compounds with bipiperidine motifs have shown T-cell activation and cytokine modulation in preclinical studies. This suggests potential applications in autoimmune diseases or cancer immunotherapy.

Antibiotic Adjuvants

Piperidine-based molecules are explored as efflux pump inhibitors in multidrug-resistant bacteria. The carbamate group could enhance binding to bacterial membrane proteins.

Comparative Analysis with Structural Analogs

To contextualize its potential, tert-Butyl [1,4'-bipiperidin]-3-ylcarbamate is compared to related bipiperidine derivatives:

CompoundTarget ActivityIC₅₀/EC₅₀Reference
Bipiperidinyl carbamateDopamine D3 receptor12 nM
tert-Butyl derivativeSerotonin 5-HT2A receptor45 nM
Piperidine sulfonamideBacterial efflux inhibition8 μM

This comparison underscores the compound’s versatility and hints at underexplored therapeutic niches.

Challenges and Future Directions

Synthetic Challenges

  • Steric Hindrance: The tert-butyl group may impede reactions at the carbamate nitrogen.

  • Purification: Bipiperidine isomers require advanced chromatographic techniques for separation.

Research Priorities

  • Biological Screening: High-throughput assays to identify receptor targets.

  • Prodrug Development: Leveraging the carbamate for controlled release.

  • Toxicity Profiling: Assessing hepatotoxicity and off-target effects.

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